

Application Notes and Protocols for the Stereoselective Construction of Amphidinolide F Fragments

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Compound of Interest

Compound Name: *Amphidinolide F*

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This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key fragments of **Amphidinolide F**, a complex marine macrolide with significant cytotoxic activity. The information presented is collated from various successful synthetic campaigns, offering a valuable resource for researchers in natural product synthesis and medicinal chemistry.

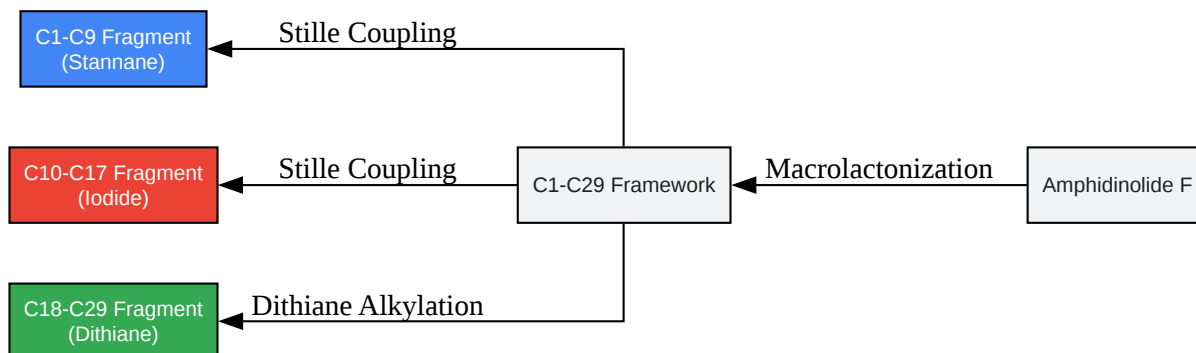
Introduction

Amphidinolide F is a structurally intricate 25-membered macrolide isolated from marine dinoflagellates of the genus *Amphidinium*.^[1] Its potent biological activities make it an attractive target for total synthesis.^{[1][2]} A convergent approach, involving the synthesis of several key fragments that are later coupled, has been the most common strategy employed in its total synthesis.^{[1][3][4]} This document focuses on the stereoselective construction of these principal fragments, highlighting the key reactions and providing detailed experimental procedures.

The synthesis of **Amphidinolide F** is typically dissected into several key fragments. Common disconnection strategies lead to fragments such as C1-C9, C10-C17, and C18-C29, or alternatively C1-C9, C10-C13, C14-C18, and C19-C29.^{[1][2][3]} The stereoselective synthesis of these fragments is crucial for the successful construction of the final natural product.

Retrosynthetic Analysis of Amphidinolide F

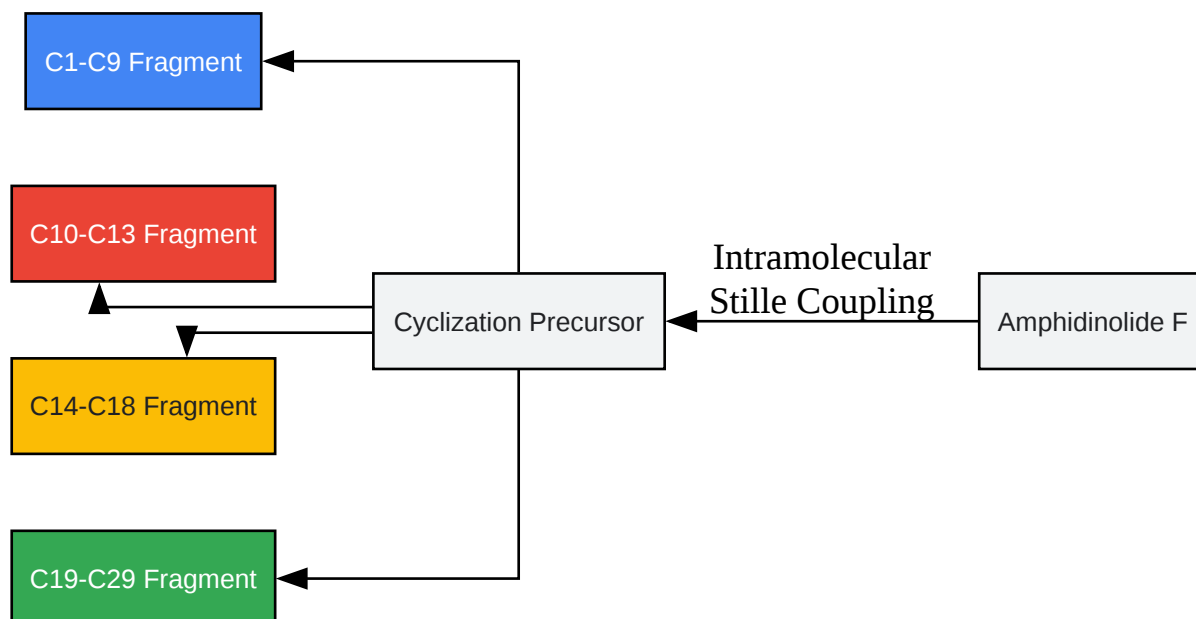
A convergent synthesis strategy is often employed, breaking the complex macrolide into smaller, more manageable fragments. A common approach involves the disconnection of the macrocycle into three fragments of similar complexity.^{[3][5]}



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Caption: A common retrosynthetic disconnection of **Amphidinolide F**.

Another successful strategy involves a four-fragment disconnection approach.^{[1][2]}



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Caption: Four-fragment retrosynthetic strategy for **Amphidinolide F**.

Stereoselective Synthesis of Key Fragments

The C1-C9 fragment contains a stereochemically rich trans-2,5-disubstituted tetrahydrofuran (THF) ring. Several methods have been developed for its stereoselective construction.

One notable method involves an intramolecular hetero-Michael cyclization.^{[6][7]} This approach has been shown to be highly diastereoselective.^[7] Another powerful strategy utilizes an oxonium ylide formation and rearrangement triggered by a rhodium carbenoid.^{[3][5]}

Key Stereoselective Reactions for C1-C9 Fragment:

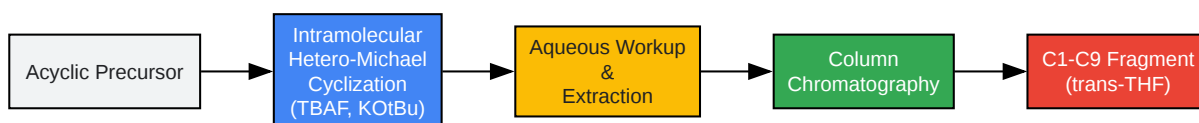
Reaction	Key Reagents and Conditions	Diastereoselectivity	Yield	Reference
Intramolecular Hetero-Michael Cyclization	TBAF, KOtBu, DMSO, H ₂ O, 18-crown-6	>20:1 (trans:cis)	74%	^[8]
Oxonium Ylide Rearrangement	1-sulfonyl-1,2,3-triazole, Rh ₂ (OAc) ₄	High	N/A	^[3]
[3+2] Annulation Reaction	Crotylsilane, Ethyl glyoxalate, SnCl ₄	>20:1	82%	^[8]

Experimental Protocol: Intramolecular Hetero-Michael Cyclization^[8]

This protocol describes the TBAF-mediated intramolecular hetero-Michael cyclization to form the trans-2,5-disubstituted THF ring.

- Preparation of the acyclic precursor: The synthesis of the linear precursor is achieved through standard organic transformations.

- **Cyclization:** To a solution of the acyclic precursor in a mixture of DMSO and water is added TBAF, KOtBu, and 18-crown-6.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC until completion.
- **Workup and Purification:** The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography to afford the desired trans-2,5-disubstituted tetrahydrofuran.



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Caption: Workflow for the synthesis of the C1-C9 fragment.

The C10-C17 fragment is often assembled using a highly diastereoselective aldol reaction to control the stereochemistry.[3] An Evans-Tishchenko reduction of the resulting β -hydroxyketone can then be employed.[5]

Key Stereoselective Reactions for C10-C17 Fragment:

Reaction	Key Reagents and Conditions	Diastereoselectivity	Yield	Reference
Boron-Mediated Aldol Reaction	Boron enolate, aldehyde with 1,4-control	High	N/A	[3]
Evans-Tishchenko Reduction	Samarium diiodide	High	N/A	[5]

Experimental Protocol: Boron-Mediated Aldol Reaction[3]

- **Enolate Formation:** The ketone is treated with a boron triflate and a tertiary amine base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature to form the boron enolate.
- **Aldol Addition:** The aldehyde is added to the solution of the boron enolate at low temperature.
- **Reaction Monitoring and Workup:** The reaction is stirred for a specified time and then quenched, typically with a buffer solution. The product is extracted, and the organic layers are combined, dried, and concentrated.
- **Purification:** The crude product is purified by flash chromatography to yield the desired β -hydroxyketone.

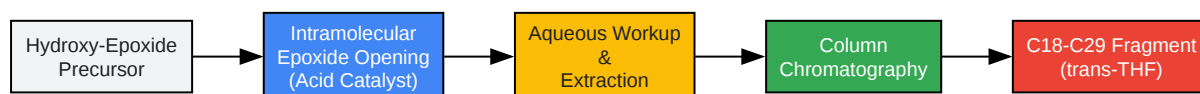
The C18-C29 fragment also features a trans-2,5-disubstituted THF ring. A common and effective method for its construction is the intramolecular nucleophilic ring-opening of an epoxide with a hydroxyl group under acidic conditions.[3] Another approach involves a diastereoselective [3+2]-annulation reaction of an allylsilane.[9]

Key Stereoselective Reactions for C18-C29 Fragment and Analogs:

Reaction	Key Reagents and Conditions	Diastereoselectivity	Yield	Reference
Intramolecular Epoxide Opening	Acidic conditions (e.g., PPTS)	High	N/A	[3]
[3+2] Annulation of Allylsilane	Allylsilane, ethyl glyoxylate	High	N/A	[9]
Aerobic Cobalt-Catalyzed Alkenol Cyclization	Co(acac) ₂ , O ₂ , PhSiH ₃	>20:1 (trans:cis)	High	[6][7]
Horner-Wadsworth-Emmons Olefination	β-ketophosphonate, aldehyde, base (e.g., KHMDS)	N/A	N/A	[10]

Experimental Protocol: Intramolecular Epoxide Opening[3]

- **Precursor Synthesis:** The hydroxy-epoxide precursor is synthesized through a multi-step sequence.
- **Cyclization:** The hydroxy-epoxide is dissolved in a suitable solvent (e.g., methanol) and treated with a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC.
- **Workup and Purification:** Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution), and the product is extracted. The combined organic extracts are dried, concentrated, and purified by column chromatography to give the THF-containing fragment.



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Caption: Workflow for the synthesis of the C18-C29 fragment.

Fragment Coupling Strategies

Once the key fragments are synthesized, they are coupled together to assemble the carbon skeleton of **Amphidinolide F**. Common coupling reactions include Stille coupling, sulfone alkylation/oxidative desulfurization, and dithiane alkylation.^{[1][2][3][11]} The choice of coupling strategy depends on the specific disconnection approach and the functional groups present in the fragments.

Conclusion

The stereoselective construction of the fragments of **Amphidinolide F** relies on a range of powerful and highly diastereoselective reactions. The protocols and data presented herein provide a comprehensive overview of the key transformations employed in the synthesis of this complex and biologically important natural product. These methods serve as a valuable guide for chemists engaged in the synthesis of **Amphidinolide F** and other structurally related polyketides.

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